

An In-depth Technical Guide to the Spectroscopic Data of Isobornyl Propionate

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Compound of Interest

Compound Name: *Isobornyl propionate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Isobornyl Propionate** (CAS No: 2756-56-1), a bicyclic monoterpene ester. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Chemical Structure

Isobornyl propionate, with the molecular formula $C_{13}H_{22}O_2$, consists of a propionate group esterified to the hydroxyl group of isborneol. The rigid bicyclo[2.2.1]heptane skeleton of the isborneol moiety gives rise to a characteristic set of spectroscopic signals.

IUPAC Name: [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] propanoate[1] Molecular Formula: $C_{13}H_{22}O_2$ [1][2] Molecular Weight: 210.31 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **isobornyl propionate**. The chemical shifts and coupling constants of the 1H and ^{13}C nuclei are highly sensitive to the stereochemistry of the bicyclic ring system.

While a complete, published dataset specifically for **isobornyl propionate** is not readily available, the following assignments are based on extensive data from the closely related isobornyl acetate and isobornyl benzoate, providing a high degree of confidence in the interpretation of the isoborneol core structure.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of **isobornyl propionate** is characterized by a series of multiplets in the aliphatic region, corresponding to the protons of the bicyclic system, and a triplet and quartet characteristic of the propionate moiety.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for **Isobornyl Propionate**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-2 (exo)	~4.7	t
H-3 (endo)	~1.8	m
H-3 (exo)	~1.1	m
H-4	~1.7	m
H-5 (endo)	~1.5	m
H-5 (exo)	~1.0	m
H-6 (endo)	~1.6	m
H-6 (exo)	~1.2	m
CH ₃ -8	~0.9	s
CH ₃ -9	~0.8	s
CH ₃ -10	~1.0	s
-O-CO-CH ₂ -CH ₃	~2.3	q
-O-CO-CH ₂ -CH ₃	~1.1	t

Note: Chemical shifts are referenced to TMS (δ 0.00) and are predictions based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of **isobornyl propionate**.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Isobornyl Propionate**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1	~47.0
C-2	~80.0
C-3	~38.0
C-4	~36.0
C-5	~27.0
C-6	~34.0
C-7	~49.0
C-8	~20.0
C-9	~19.0
C-10	~12.0
-O-CO-CH ₂ -CH ₃	~175.0
-O-CO-CH ₂ -CH ₃	~28.0
-O-CO-CH ₂ -CH ₃	~9.0

Note: Chemical shifts are referenced to TMS (δ 0.00) and are predictions based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of **isobornyl propionate** can be obtained using the following general protocol:

- **Sample Preparation:** Dissolve 5-25 mg of **isobornyl propionate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube.^[4] For ^{13}C NMR, a more concentrated sample (50-100 mg) is recommended.^[4] Ensure the sample is fully dissolved; if necessary, use a vortex mixer. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.^[4]
- **Instrument Parameters:**
 - **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
 - **^1H NMR:** Acquire spectra using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - **^{13}C NMR:** Use a standard proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. For ^1H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

The IR spectrum of **isobornyl propionate** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Principal IR Absorption Bands for **Isobornyl Propionate**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2960	Strong	C-H stretch (alkane)
~1735	Strong, Sharp	C=O stretch (ester)
~1470	Medium	C-H bend (alkane)
~1370	Medium	C-H bend (alkane)
~1180	Strong	C-O stretch (ester)

Note: Peak positions are approximate and were extracted from the NIST gas-phase IR spectrum.^[2] Values may differ slightly in a liquid-phase spectrum.

Experimental Protocol for FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of liquid **isobornyl propionate** using an Attenuated Total Reflectance (ATR) accessory is as follows:

- **Background Spectrum:** Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol and allowing it to dry completely.^[5] Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as any absorbance from the ATR crystal itself.^[5]
- **Sample Application:** Place a single drop of **isobornyl propionate** onto the center of the ATR crystal, ensuring the surface is covered.^[5]
- **Spectrum Acquisition:** Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry of **isobornyl propionate** provides information about its molecular weight and fragmentation pattern, which is useful for its identification and structural confirmation.

Table 4: Major Fragment Ions in the Mass Spectrum of **Isobornyl Propionate**

m/z	Relative Intensity (%)	Proposed Fragment
152	25	$[M - C_3H_6O]^+$
137	100	$[M - C_3H_5O_2]^+$ (isobornyl cation)
121	30	$[C_9H_{13}]^+$
109	45	$[C_8H_{13}]^+$
95	80	$[C_7H_{11}]^+$
81	55	$[C_6H_9]^+$
57	40	$[C_3H_5O]^+$ (propionyl cation)
41	60	$[C_3H_5]^+$

Note: Data is interpreted from the electron ionization (EI) mass spectrum available on the NIST WebBook.^[2] The molecular ion peak ($[M]^+$ at m/z 210) is of low abundance.

Experimental Protocol for GC-MS Analysis

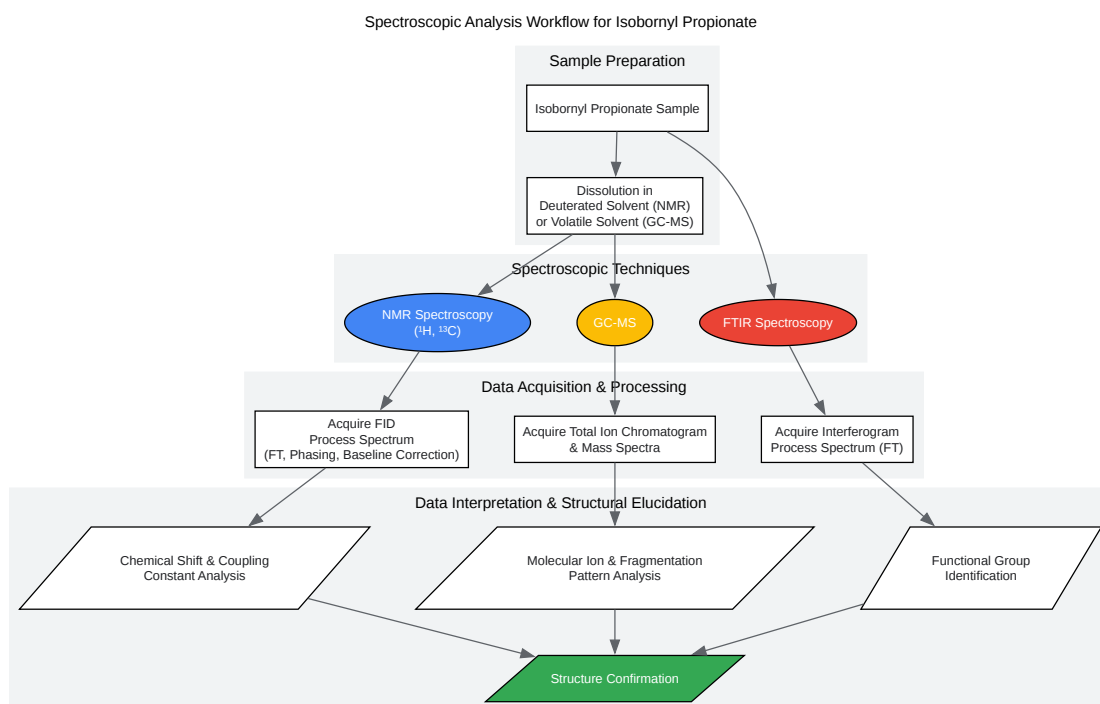
The following is a general protocol for the analysis of **isobornyl propionate** using Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of **isobornyl propionate** (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
- GC-MS Parameters:
 - GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.^[5]
 - Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.^[6]
 - Oven Temperature Program: A typical program would be to start at 60°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.^[6]
 - Injector: Use a split/splitless injector at a temperature of 250°C.

- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[5\]](#)
 - Mass Range: Scan from m/z 40 to 500.[\[6\]](#)
 - Ion Source Temperature: Set to approximately 230°C.[\[5\]](#)

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like **isobornyl propionate**.



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Caption: A logical workflow for the spectroscopic analysis of **Isobornyl Propionate**.

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